1,2,4-Triazin-5(4H)-one
Description
The 1,2,4-Triazine (B1199460) Core: Foundational Heterocyclic Framework in Chemical Science
The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This arrangement of nitrogen atoms makes the 1,2,4-triazine system a π-deficient heterocycle, rendering the carbon atoms in the ring susceptible to nucleophilic attack. researchgate.net This inherent reactivity is a key feature that allows for a wide range of chemical modifications and functionalizations.
The structure of 1,2,4-triazine and its derivatives has been a subject of extensive study. mdpi.comresearchgate.net These compounds can exist in different isomeric forms, and the introduction of substituents can significantly influence their chemical and physical properties. selcuk.edu.tr For instance, while unsubstituted or alkyl-bonded 1,2,4-triazines can be low-melting solids or even liquids, aryl or heterocyclic substituted derivatives are typically stable, crystalline solids soluble in many organic solvents. selcuk.edu.tr
The 1,2,4-triazine core serves as a versatile platform for the synthesis of more complex condensed heterocyclic systems. selcuk.edu.tr One of the most valuable transformations of the 1,2,4-triazine ring system is its participation in inverse electron demand aza-Diels–Alder reactions. researchgate.net This powerful synthetic strategy allows for the construction of a variety of other heterocyclic compounds, such as substituted pyridines. researchgate.net
Academic Significance of 1,2,4-Triazin-5(4H)-one Derivatives in Chemical Disciplines
The academic and industrial interest in this compound and its derivatives stems from their broad spectrum of applications across various scientific disciplines. The versatility of the triazine scaffold allows for the development of compounds with diverse biological activities and material properties. mdpi.com
In the field of medicinal chemistry , 1,2,4-triazine derivatives have shown remarkable potential. They have been investigated for a wide array of pharmacological activities, including:
Anticancer: Numerous studies have highlighted the potent anticancer properties of 1,2,4-triazine derivatives. mdpi.comresearchgate.net For example, certain derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic efficacy. researchgate.net
Antimicrobial: The antibacterial and antifungal potential of these compounds has been extensively explored. mdpi.comresearchgate.net
Antiviral: Derivatives of 1,2,4-triazine have shown promising activity against various viruses. mdpi.comresearchgate.net
Anti-inflammatory: Some this compound derivatives have exhibited anti-inflammatory properties. mdpi.com
Neurological Disorders: Potent and selective antagonists of the adenosine (B11128) A2A receptor based on the 1,2,4-triazine scaffold have been identified, showing potential for the treatment of Parkinson's disease. nih.govacs.org
In agrochemical science , 1,2,4-triazine derivatives have been developed and utilized as herbicides. selcuk.edu.tr Their biological activity makes them effective agents for weed control in agriculture.
The applications of 1,2,4-triazines also extend to materials science . They are used as components in the synthesis of dyes and have been investigated for their potential in organic optoelectronics, serving as strong electron acceptor units for n-type semiconductors and in dye-sensitized solar cells. mdpi.com
The following table summarizes some of the key research findings on the applications of this compound derivatives:
| Research Area | Specific Application/Finding | Key Compound Class |
| Medicinal Chemistry | Adenosine A2A receptor antagonists for Parkinson's disease. nih.govacs.org | 5,6-disubstituted-1,2,4-triazin-3-amines |
| Medicinal Chemistry | Anticancer agents against various cell lines. researchgate.net | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives |
| Medicinal Chemistry | Antifungal and antibacterial agents. mdpi.comresearchgate.net | Various 1,2,4-triazine derivatives |
| Agrochemicals | Herbicidal activity. selcuk.edu.tr | Substituted 1,2,4-triazines |
| Materials Science | Electron acceptor units in organic electronics. mdpi.com | Fused researchgate.netselcuk.edu.trtriazines |
Historical Development and Emerging Research Trends in this compound Chemistry
The synthesis of 1,2,4-triazines dates back to the late 19th century. researchgate.net Early methods for their preparation often involved the condensation of 1,2-dicarbonyl compounds with amidrazones or acyl hydrazides. selcuk.edu.trmdpi.com A common traditional method involves the refluxing of a 1,2-diketone and an acyl hydrazide in a solution of ammonium (B1175870) acetate (B1210297) and acetic acid. selcuk.edu.tr
Over the years, synthetic methodologies have evolved, and numerous new approaches for the construction and functionalization of the 1,2,4-triazine ring have been developed. researchgate.netresearchgate.net These include reductive cyclization of nitrophenylhydrazides, photochemical oxidation of dihydro researchgate.netselcuk.edu.trtriazines, and more recently, copper-catalyzed photoinduced cycloaddition reactions. researchgate.netmdpi.com
Current and emerging research trends in this compound chemistry are focused on several key areas:
Development of Novel Synthetic Routes: Chemists continue to explore more efficient, regioselective, and environmentally friendly methods for the synthesis of 1,2,4-triazine derivatives. researchgate.net
Expansion of Pharmacological Applications: The broad biological activity of this class of compounds continues to drive research into new therapeutic applications, including the development of novel inhibitors for various enzymes and receptors. researchgate.net The incorporation of fluorine atoms into the 1,2,4-triazine structure is a notable strategy to enhance pharmacological properties. scirp.orgscirp.org
Materials Science Innovations: The unique electronic properties of 1,2,4-triazines are being harnessed for the development of advanced materials with applications in electronics and photonics. mdpi.com
C-Glycosyl Triazines: A relatively new and underexplored area is the synthesis of C-glycopyranosyl-1,2,4-triazines, which are C-glycosyl mimetics with potential biological activities. mdpi.com
The ongoing research into this compound and its derivatives highlights the enduring importance of this heterocyclic scaffold in both fundamental and applied chemical science. Its rich chemistry and diverse applications ensure that it will remain a focal point of investigation for years to come.
Structure
3D Structure
Properties
CAS No. |
134434-29-0 |
|---|---|
Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3N3O/c7-3-1-5-6-2-4-3/h1-2H,(H,4,6,7) |
InChI Key |
BFNNILAMSKQDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CNC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Triazin 5 4h One and Its Derivatives
Strategies for the Construction of the 1,2,4-Triazin-5(4H)-one Ring System
The formation of the this compound ring is typically achieved through the reaction of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core. The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the synthesis of this compound and its derivatives. These reactions typically involve the formation of the triazine ring through the reaction of a 1,2-dicarbonyl compound or its equivalent with a compound containing a hydrazine (B178648) moiety, such as thiocarbohydrazide (B147625) or semicarbazide.
A common and straightforward method involves the reaction of α-keto acids with thiocarbohydrazide. For instance, the reaction of pyruvic acid with thiocarbohydrazide leads to the formation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. escholarship.org This reaction provides a versatile entry into a range of 3-mercapto-1,2,4-triazin-5(4H)-one derivatives, which are valuable intermediates for further functionalization.
Another example of a condensation approach is the reaction of (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide (B42300), which yields 6-[(E)-2-(4-bromophenyl)ethenyl]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. scirp.orgresearchgate.net Similarly, condensation of the same butenoic acid with thiocarbohydrazide results in the formation of the corresponding 4-amino-3-thioxo derivative. scirp.org
The synthesis of C-glycopyranosyl 1,2,4-triazin-5(4H)-ones has been accomplished through the cyclocondensation of C-glycosyl formamidrazones with α-keto-carboxylic esters. researchgate.net This method allows for the introduction of a carbohydrate moiety onto the triazine core, which can be of interest for medicinal chemistry applications.
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |
| Pyruvic acid | Thiocarbohydrazide | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Not specified | escholarship.org |
| (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid | Thiosemicarbazide | 6-[(E)-2-(4-bromophenyl)ethenyl]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Not specified | scirp.org |
| (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid | Thiocarbohydrazide | 4-Amino-6-[(E)-2-(4-bromophenyl)ethenyl]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Not specified | scirp.org |
| C-glycosyl formamidrazones | α-Keto-carboxylic esters | C-glycopyranosyl 1,2,4-triazin-5(4H)-ones | Not specified | researchgate.net |
Cyclization Approaches for this compound Core Formation
Cyclization reactions, particularly intramolecular cyclizations, provide another powerful tool for the construction of the this compound ring system. These methods often involve the formation of a key intermediate which then undergoes ring closure to form the desired heterocycle.
A facile one-pot synthesis of novel 1,2,4-triazin-5-ones has been developed through the condensation of 2-hydrazonopropanehydrazide with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by an acid-catalyzed intramolecular cyclization. nih.govblucher.com.br This approach offers a straightforward route to the triazinone core from readily available starting materials.
The intramolecular Staudinger aza-Wittig reaction has been employed for the synthesis of 1,2,5,6-tetrahydro-1,2,4-triazines. eurekaselect.com This methodology involves the ring closure of an azido-hydrazide precursor and has been applied in the synthesis of the DEF ring system of the natural product noelaquinone.
Another notable cyclization strategy involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions to yield pyrazolo[3,4-d] asianpubs.orgnih.govasianpubs.orgtriazin-4-ones. scialert.netscribd.com
| Precursor | Reagents/Conditions | Product Type | Reference |
| 2-Hydrazonopropanehydrazide | 1. N,N-Dimethylformamide dimethyl acetal (DMFDMA) 2. Acid catalyst | 1,2,4-Triazin-5-one | nih.govblucher.com.br |
| Azido-hydrazide | Intramolecular Staudinger aza-Wittig reaction | 1,2,5,6-Tetrahydro-1,2,4-triazine | eurekaselect.com |
| 3-Amino-1H-pyrazole-4-carboxamides/-carbonitriles | Diazotization, then acid-catalyzed cyclization | Pyrazolo[3,4-d] asianpubs.orgnih.govasianpubs.orgtriazin-4-one | scialert.netscribd.com |
Multi-Component and Domino Reactions in this compound Assembly
Multi-component reactions (MCRs) and domino reactions have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules, including the this compound scaffold. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.
A notable example is the development of [4+2] domino annulation reactions for the synthesis of 1,2,4-triazine (B1199460) derivatives. mdpi.com These strategies have been shown to be high-performing, providing moderate to high yields of the desired products from easily accessible materials such as ketones, aldehydes, and alkynes.
While not leading directly to the 5-oxo derivative, the principles of MCRs are well-illustrated in the catalyst-free, one-pot, three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. nih.govbeilstein-journals.org This demonstrates the potential of MCRs for the efficient construction of triazine rings.
| Reaction Type | Starting Materials | Product Type | Key Features | Reference |
| [4+2] Domino Annulation | Ketones, Aldehydes, Alkynes, etc. | 1,2,4-Triazine derivatives | High performance, moderate to high yields | mdpi.com |
| Three-component reaction | Arylaldehydes, Thiourea, Orthoformates | 1,3,5-Triazine-2,4-dithione derivatives | Catalyst-free, one-pot | nih.govbeilstein-journals.org |
Solvent-Free and Microwave-Assisted Synthetic Approaches
In recent years, there has been a growing emphasis on the development of environmentally friendly and efficient synthetic methodologies. Solvent-free and microwave-assisted approaches have gained significant attention in this regard, often leading to reduced reaction times, higher yields, and simplified work-up procedures.
A rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has been achieved under microwave irradiation. nih.gov This method offers a significant improvement over conventional heating methods.
The fusion of N-benzoyl glycine (B1666218) with thiosemicarbazide at elevated temperatures without a solvent provides another example of a solvent-free approach to the synthesis of 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazin-6-one. scialert.net
Ultrasound irradiation has also been explored as an alternative energy source for the synthesis of 1,2,4-triazole (B32235) derivatives, a related class of heterocycles. asianpubs.orgnih.govasianpubs.org This technique has been shown to accelerate reaction rates and improve yields, suggesting its potential applicability to the synthesis of 1,2,4-triazin-5(4H)-ones.
| Method | Starting Materials | Product | Advantages | Reference |
| Microwave-assisted, solvent-free | Thiocarbohydrazide, 2-Oxo-4-(2-thienyl)but-3-enoic acid | 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Rapid, high yield | nih.gov |
| Solvent-free fusion | N-Benzoyl glycine, Thiosemicarbazide | 2-(Amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazin-6-one | No solvent required | scialert.net |
| Ultrasound-assisted | α-Nitrophenyl hydrazones, Methylene amines | 1,2,4-Triazole derivatives | Accelerated reaction rates, improved yields | asianpubs.orgasianpubs.org |
Functionalization and Derivatization of the this compound Scaffold
Following the construction of the core this compound ring system, further functionalization and derivatization are often necessary to explore the structure-activity relationships of these compounds for various applications. The introduction of heteroatom-containing substituents is a common strategy to modulate the physicochemical and biological properties of the triazinone scaffold.
Introduction of Heteroatom-Containing Substituents (e.g., Sulfur, Phosphorus, Halogen)
The introduction of sulfur, phosphorus, and halogen atoms onto the this compound scaffold can significantly impact its biological activity and chemical reactivity.
Sulfur: The 3-mercapto or 3-thioxo group is a common feature in many synthetically prepared 1,2,4-triazin-5(4H)-ones. This group serves as a versatile handle for further derivatization. For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be readily S-alkylated by reaction with phenacyl halides to yield the corresponding S-phenacyl derivatives. researchgate.net
Phosphorus: Phosphorus-containing 1,2,4-triazine derivatives have been synthesized through various methods. One approach involves the phosphorylation of the triazine ring at position 3. For instance, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) can be treated with trimethyl phosphite (B83602) to yield the corresponding 1,2,4-triazinyldimethylphosphonate via an Arbuzov reaction. eurjchem.com While this example does not feature the 5-oxo group, the principle of direct phosphorylation of a halo-triazine is demonstrated.
Halogen: Halogenated this compound derivatives are valuable intermediates for cross-coupling reactions and can also exhibit interesting biological properties. The synthesis of halo-substituted pyrazolo[5,1-c] nih.govasianpubs.orgnih.govtriazin-4(1H)-ones has been reported, starting from 3-amino-5-tert-butyl-2-methylsulfanyl-1,2,4-triazin-5(4H)-one. researchgate.net These methods often involve multi-step sequences to introduce the halogen atom at a specific position on the fused ring system.
| Heteroatom | Method | Starting Material | Product Type | Reference |
| Sulfur | S-alkylation | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | S-Phenacyl derivative | researchgate.net |
| Phosphorus | Arbuzov reaction | 3-Chloro-5,6-diphenyl-1,2,4-triazine | 1,2,4-Triazinyldimethylphosphonate | eurjchem.com |
| Halogen | Multi-step synthesis | 3-Amino-5-tert-butyl-2-methylsulfanyl-1,2,4-triazin-5(4H)-one | Halo-substituted pyrazolo[5,1-c] nih.govasianpubs.orgnih.govtriazin-4(1H)-one | researchgate.net |
Alkylation, Acylation, and Arylation Strategies
The functionalization of the this compound scaffold through the introduction of alkyl, acyl, and aryl groups is a key strategy for modifying its physicochemical and biological properties. These reactions can be directed to different positions on the triazine ring, primarily the nitrogen atoms, leading to a variety of isomers with distinct characteristics.
Alkylation:
Alkylation of 1,2,4-triazine derivatives can occur at the N1, N2, or N4 positions, with the regioselectivity often depending on the reaction conditions and the nature of the substituents on the triazine ring. A notable development is the selective alkylation of 1,2,4-triazines at the N1 position to yield N1-alkyl triazinium salts. These salts have been shown to be significantly more reactive in bioorthogonal ligation reactions with strained alkynes compared to their parent 1,2,4-triazines, demonstrating a three-orders-of-magnitude increase in reaction rate. scialert.net This enhanced reactivity, coupled with their stability in biological media and improved water solubility, makes them promising reagents for applications such as peptide and protein labeling. scialert.net
Furthermore, manganese-catalyzed oxo-alkylation has been reported for 1,2,4-triazine-3,5(2H,4H)-diones, a closely related class of compounds. This method utilizes a cross-dehydrogenative coupling strategy to introduce oxo-alkyl substituents at the 3 or 4-positions, employing an inexpensive manganese salt catalyst and an iodobenzene (B50100) diacetate oxidant at room temperature. koreascience.krresearchgate.net
Acylation:
Acylation reactions of this compound derivatives introduce an acyl group, typically onto a nitrogen atom, forming an N-acyl derivative. This functionalization can influence the electronic properties and reactivity of the triazine ring. For instance, the acetylation of 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one with acetic anhydride (B1165640) results in the corresponding N-acetamide derivative. scialert.net Similarly, the reaction of 4-amino-6-methyl-3-(2H)-thioxo-5-(4H)-oxo-1,2,4-triazine with chloroacetyl chloride can lead to the corresponding chloroacetamido derivative. tandfonline.com The acylation of the amino group in 4-amino-1,2,4-triazin-5-ones is a common strategy to produce a variety of functionalized derivatives. acs.org
Arylation:
The introduction of aryl groups onto the 1,2,4-triazine core can be achieved through various methods, including photoinduced and metal-catalyzed reactions. A light-induced, eco-friendly method has been developed for the synthesis of 6-arylated 1,2,4-triazine-3,5(2H,4H)-diones via a photoinduced cross-dehydrogenative coupling reaction with hydrazines. researchgate.netsemanticscholar.org This approach offers a sustainable alternative to traditional methods.
Copper-mediated C-H arylation has been successfully applied to triazolo[5,1-c] acs.orgderpharmachemica.comorganic-chemistry.orgtriazines using aryldiazonium salts, affording C(3)-arylated products in good yields under mild conditions. researchgate.net Palladium-catalyzed C-H arylation with diaryliodonium salts has also emerged as a powerful tool for the synthesis of biaryl compounds, and this methodology has been applied to various nitrogen-containing heterocycles. semanticscholar.org These advanced arylation techniques provide efficient routes to novel 1,2,4-triazine derivatives with extended aromatic systems.
Table 1: Examples of Alkylation, Acylation, and Arylation Reactions of 1,2,4-Triazine Derivatives
| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |
|---|---|---|---|---|
| Alkylation | 1,2,4-Triazines | Alkyl halides | N1-Alkyl triazinium salts | scialert.net |
| Oxo-alkylation | 1,2,4-Triazine-3,5(2H,4H)-diones | Cyclic alkanols, Mn salt, PhI(OAc)₂ | 3- or 4-oxo-alkyl substituted derivatives | koreascience.krresearchgate.net |
| Acylation | 2-(Amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one | Acetic anhydride | N-Acetamide derivative | scialert.net |
| Arylation | 1,2,4-Triazine-3,5(2H,4H)-diones | Hydrazines (light-induced) | 6-Arylated derivatives | researchgate.netsemanticscholar.org |
| Arylation | Triazolo[5,1-c] acs.orgderpharmachemica.comorganic-chemistry.orgtriazines | Aryldiazonium salts, Cu catalyst | C(3)-Arylated derivatives | researchgate.net |
Synthesis of Fused and Annulated 1,2,4-Triazine Systems
The construction of fused and annulated heterocyclic systems containing the 1,2,4-triazine ring is a prominent area of synthetic chemistry, leading to novel scaffolds with diverse chemical and biological properties. These reactions typically involve the cyclization of appropriately substituted this compound derivatives with bifunctional reagents.
A common precursor for the synthesis of fused 1,2,4-triazine systems is 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one. This versatile intermediate can undergo cyclization reactions with various electrophiles to afford a range of fused heterocycles. For example, the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives (structurally related to the triazinone) with α-haloketones is a well-established method for the synthesis of triazolo[3,4-b] acs.orgorganic-chemistry.orgacs.orgthiadiazines. acs.orgmdpi.commdpi.comnih.gov Similarly, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can yield triazino[3,4-b] acs.orgorganic-chemistry.orgacs.orgthiadiazines. derpharmachemica.com
The reaction of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one with hydrazine hydrate (B1144303) leads to a pyridazino[3,4-e] acs.orgderpharmachemica.comorganic-chemistry.orgtriazine derivative, which can be further cyclized to form more complex fused systems like pyridazino[3′,4′:5,6] acs.orgderpharmachemica.comorganic-chemistry.orgtriazino[4,3-b] acs.orgderpharmachemica.comorganic-chemistry.orgmdpi.comtetrazine. organic-chemistry.org
Another important class of fused 1,2,4-triazines are the pyrazolo[5,1-c] acs.orgderpharmachemica.comorganic-chemistry.orgtriazines. These can be synthesized from 5-amino-4-arylazo-3-methyl-1H-pyrazoles, which are diazotized and coupled with ethyl benzoylacetate, followed by heating in glacial acetic acid. derpharmachemica.com The reaction of 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e] acs.orgderpharmachemica.comorganic-chemistry.orgtriazine with malononitrile (B47326) also yields a pyrazolo[5,1-c]pyridazino[3,4-e] acs.orgderpharmachemica.comorganic-chemistry.orgtriazine derivative. organic-chemistry.org
Table 2: Examples of Fused and Annulated 1,2,4-Triazine Systems
| Fused System | Starting Material | Reagent(s) | Key Reaction | Reference(s) |
|---|---|---|---|---|
| Triazino[3,4-b] acs.orgorganic-chemistry.orgacs.orgthiadiazines | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Cyclocondensation | derpharmachemica.com |
| Pyridazino[3′,4′:5,6] acs.orgderpharmachemica.comorganic-chemistry.orgtriazino[4,3-b] acs.orgderpharmachemica.comorganic-chemistry.orgmdpi.comtetrazine | 4-Amino-3-hydrazino-pyridazino[3,4-e] acs.orgderpharmachemica.comorganic-chemistry.orgtriazine | Carbon disulfide | Cyclization | organic-chemistry.org |
| Pyrazolo[5,1-c] acs.orgderpharmachemica.comorganic-chemistry.orgtriazines | 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | Diazotization, coupling with ethyl benzoylacetate, cyclization | Cyclization | derpharmachemica.com |
| Pyrazolo[5,1-c]pyridazino[3,4-e] acs.orgderpharmachemica.comorganic-chemistry.orgtriazine | 4(6H)-Amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e] acs.orgderpharmachemica.comorganic-chemistry.orgtriazine | Malononitrile | Nucleophilic substitution and cyclization | organic-chemistry.org |
Formation of this compound Metal Complexes
The nitrogen atoms within the 1,2,4-triazine ring system, along with exocyclic donor atoms, provide excellent coordination sites for metal ions, leading to the formation of a wide variety of metal complexes. These complexes have garnered significant interest due to their potential applications in catalysis, materials science, and medicine.
Derivatives of this compound can act as versatile ligands, coordinating to metal ions through various modes. For instance, Schiff base ligands derived from 1,2,4-triazine derivatives have been extensively used to synthesize complexes with transition metals such as Co(II), Ni(II), and Cu(II). tandfonline.comacs.orgscribd.com In many of these complexes, the ligand acts as a bidentate or tridentate chelator, coordinating to the metal center through a combination of triazine ring nitrogen atoms and nitrogen or oxygen atoms from the Schiff base moiety.
A study on Co(II), Ni(II), and Cu(II) complexes with 3-(2-benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine revealed that the ligand behaves as a bidentate chelator, coordinating through the triazine nitrogen-2 and the azomethine nitrogen in a 2:1 ligand-to-metal ratio. acs.org The resulting complexes were characterized by various spectroscopic and analytical techniques, which confirmed their structures.
The synthesis of Cu(II) complexes with 2-iminocoumarins bearing a 1,3,5-triazine (B166579) moiety has also been reported. These complexes are formed by the reaction of the ligand with copper(II) chloride dihydrate. Similarly, Ni(II) complexes with s-triazine hydrazine Schiff base ligands have been synthesized and structurally characterized, revealing distorted octahedral geometries where the ligand acts as a neutral tridentate NNN-chelate.
The coordination geometry of the resulting metal complexes can vary depending on the metal ion, the specific ligand structure, and the presence of other coordinating species. Common geometries include octahedral, tetrahedral, and square planar. For example, in a series of Co(II), Ni(II), and Cu(II) complexes with a 1,2,4-triazine derivative ligand, the Co(II) and Ni(II) complexes were suggested to have octahedral geometries, while the Cu(II) complex adopted a different coordination environment. tandfonline.com
Table 3: Examples of Metal Complexes with 1,2,4-Triazine Derivatives
| Metal Ion | Ligand | Coordination Mode | Resulting Complex Geometry | Reference(s) |
|---|---|---|---|---|
| Co(II) | 3-(2-Benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | Bidentate (N,N) | Octahedral (suggested) | acs.org |
| Ni(II) | 3-(2-Benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | Bidentate (N,N) | Octahedral (suggested) | acs.org |
| Cu(II) | 3-(2-Benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | Bidentate (N,N) | - | acs.org |
| Ni(II) | (E)-4,4'-(6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | Tridentate (N,N,N) | Distorted Octahedral | |
| Cu(II) | 2-Imino-2H-chromen-3-yl-1,3,5-triazine derivatives | - | - |
Reactivity and Chemical Transformations of 1,2,4 Triazin 5 4h One Derivatives
Reactions with Nucleophilic and Electrophilic Reagents
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring is a defining feature of its reactivity, making it particularly susceptible to nucleophilic attack. Quantum chemical studies have quantified this reactivity through atomic charges and Fukui coefficients, identifying the carbon atoms of the ring as primary sites for nucleophilic addition. researchgate.net
Reactions with strong nucleophiles, such as organolithium reagents, demonstrate this principle. For instance, π-electron rich 1,2,4-triazine derivatives react with butyllithiums and phenyllithium (B1222949) at low temperatures. These reactions can exhibit complex regioselectivity, with outcomes dependent on temperature and substituents. Observed pathways include both addition to the N(1)–C(6) position and direct substitution at the C(5) position. rsc.org
Nucleophilic substitution is a common transformation for appropriately substituted 1,2,4-triazinones. Good leaving groups at various positions on the ring can be displaced by a range of nucleophiles. For example, in 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, the mercapto group can be alkylated with reagents like phenacyl halides to yield S-phenacyl derivatives. researchgate.net
The reactivity of different positions on the triazine ring can be modulated, allowing for sequential substitutions. This is well-illustrated in the analogous 1,3,5-triazine (B166579) system, where the reactivity of chlorine atoms is attenuated after each successive nucleophilic substitution, often requiring progressively harsher conditions (e.g., increased temperature) for subsequent reactions. frontiersin.org This principle of modulated reactivity also applies to the 1,2,4-triazine core.
In contrast, reactions with electrophiles are less common for the triazine ring itself but can occur at exocyclic functional groups or ring nitrogen atoms. Thermodynamic studies have been conducted on the protonation of the 1,2,4-triazine molecule, a fundamental electrophilic reaction. researchgate.net Furthermore, the amino group in derivatives like 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one can react with aldehydes to form the corresponding anils (Schiff bases). researchgate.net
| Reagent Type | Example Reagent | Position of Attack/Reaction | Product Type |
| Nucleophile | Hydride anion | Ring Carbon | Dihydrotriazine |
| Nucleophile | Organolithium reagents (e.g., BuLi, PhLi) | C(5), C(6) | Substituted or Addition Products |
| Nucleophile | Acrylonitrile | Exocyclic S-atom (on mercapto derivative) | S-alkylated derivative |
| Electrophile | Proton (H+) | Ring Nitrogen | Protonated Triazine |
| Electrophile | Aldehydes (e.g., benzaldehyde) | Exocyclic N-atom (on amino derivative) | Anil (Schiff base) |
Cycloaddition and Cyclotrimerization Reactions
The electron-deficient 1,2,4-triazine ring system is an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.org This type of cycloaddition is a powerful tool for the synthesis of new heterocyclic systems. In these reactions, the triazine reacts with an electron-rich dienophile, such as an enamine or ynamine. The initial [4+2] cycloaddition is typically followed by the extrusion of a stable molecule, most commonly dinitrogen (N₂), leading to the formation of a new, functionalized aromatic ring, such as a pyridine (B92270) or pyrimidine (B1678525). acs.org
The reactivity and regioselectivity of these cycloadditions are influenced by the substituents on both the triazine and the dienophile. For example, studies on the related 1,2,3-triazine (B1214393) system show that electron-withdrawing groups on the triazine ring can enhance its reactivity as a diene. acs.org While the parent 1,2,4-triazin-5(4H)-one is less commonly used in this context, its derivatives are valuable synthons. acs.org Domino annulation reactions involving a [4+2] cycloaddition step have been developed as an efficient one-pot method for synthesizing complex 1,2,4-triazine derivatives. rsc.org
While Diels-Alder reactions are the most prominent cycloaddition pathway, other modes, such as [3+2] and [8+2] cycloadditions, have been observed with highly reactive triazole-dione dienophiles, which are structurally related to the triazinone core. acgpubs.org Information regarding cyclotrimerization reactions of this compound is not extensively documented.
| Dienophile Type | Example Dienophile | Reaction Type | Resulting Heterocycle (after N₂ extrusion) |
| Amidine | N/A | IEDDA | Pyrimidine |
| Enamine | 1-(Cyclopent-1-en-1-yl)pyrrolidine | IEDDA | Pyridine |
| Ynamine | N,N-Diethylprop-1-yn-1-amine | IEDDA | Pyridine |
| Norbornadiene | Norbornadiene | Diels-Alder | Adduct |
Ring Transformations and Rearrangement Processes
The 1,2,4-triazine ring, under specific conditions, can undergo transformations leading to the formation of other heterocyclic systems. These reactions often involve nucleophilic attack, ring-opening, and subsequent recyclization.
An illustrative example of such transformations can be seen in the reactions of related chloroheterocycles with hydrazines. For instance, treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at high temperatures can lead to ring-opening and rearrangement to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org The mechanism for these rearrangements involves nucleophilic displacement of the chloride by hydrazine, followed by an intramolecular cyclization and ring cleavage of the original pyrimidine ring, ultimately forming the more stable triazole ring. rsc.org
Similarly, the synthesis of fused 1,2,4-triazine systems can sometimes proceed through rearrangement pathways. The intramolecular Staudinger-aza-Wittig reaction of an azido-hydrazide precursor provides a route to tetrahydro-1,2,4-triazines, which are precursors to the fully aromatic systems. nih.gov While not a transformation of a pre-formed triazinone, this demonstrates the types of cyclization and rearrangement processes that are fundamental to the chemistry of this heterocyclic family.
These transformations are highly dependent on the reaction conditions and the substitution pattern of the starting material. The driving force is often the formation of a thermodynamically more stable heterocyclic core.
Mechanistic Studies of Degradation Pathways (e.g., Hydrolysis, Photodecomposition)
The stability of the this compound ring is a critical aspect of its chemistry. Degradation can occur through pathways such as hydrolysis or photodecomposition.
Hydrolysis: The hydrolysis of triazine derivatives has been studied, particularly in the context of related chloro-1,3,5-triazines. The mechanism of hydrolysis is influenced by pH and the nature of the substituents on the ring. semanticscholar.org For this compound, hydrolysis would likely involve nucleophilic attack by water or hydroxide (B78521) ion at the carbonyl carbon (C5), leading to ring-opening. In a documented case, the acid hydrolysis of a 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one derivative resulted in the cleavage of the cyanoethylthio group and formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine. researchgate.net This indicates that substituents can be more labile than the ring itself under certain hydrolytic conditions.
Photodecomposition: Photochemical reactions offer alternative pathways for transformation. A light-induced method has been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines, a process that can even be powered by sunlight. rsc.org While this is a synthetic application rather than degradation, it highlights the susceptibility of the triazine core to photochemical activation. The mechanisms of degradative photodecomposition are less specifically detailed but would likely involve radical pathways or photo-induced ring cleavage.
Mechanistic studies on the thermal decomposition of related triazines used as H₂S scavengers show that ring-opening can be initiated by protonation, followed by nucleophilic attack, leading to degradation of the heterocyclic structure. nih.gov
Exploration of Tautomeric Equilibria and their Influence on Reactivity
Tautomerism is a fundamental property of this compound, significantly influencing its chemical behavior and reactivity. The molecule can exist in several tautomeric forms due to the migration of a proton. The primary forms are the amide (keto) tautomers and the aromatic hydroxy (enol) tautomer. nih.govacs.org
The main tautomeric forms include:
This compound: The proton is on the nitrogen at position 4 (N4).
1,2,4-Triazin-5(2H)-one: The proton is on the nitrogen at position 2 (N2).
1,2,4-Triazin-5-ol: The proton is on the exocyclic oxygen, resulting in a fully aromatic hydroxy-triazine ring.
| Tautomer Name | Proton Position | Ring Aromaticity | Key Functional Group |
| This compound | N4 | Non-aromatic | Amide (C=O) |
| 1,2,4-Triazin-5(2H)-one | N2 | Non-aromatic | Imide (C=O) |
| 1,2,4-Triazin-5-ol | Exocyclic Oxygen | Aromatic | Hydroxy (-OH) |
The equilibrium between these forms is sensitive to the solvent, temperature, pH, and the nature of substituents on the ring. nih.govrsc.org In many cases, the keto forms predominate, but the hydroxy tautomer can be stabilized by factors that favor aromaticity. nih.gov
This tautomeric equilibrium has a profound impact on reactivity. The keto forms behave as amides or imides, with reactivity centered on the carbonyl group and N-H protons. In contrast, the hydroxy tautomer behaves like a phenol, with the hydroxyl group being a site for electrophilic attack or modification. For example, in related triazole-thiones, the thione (C=S) tautomer is generally less reactive towards alkylation than the thiol (-SH) tautomer, which readily undergoes S-alkylation. nih.gov A similar principle applies to the oxo/hydroxy equilibrium of this compound, where the reactivity profile of the molecule is a composite of its existing tautomers.
Redox Chemistry and Electrochemical Transformations
The electron-deficient 1,2,4-triazine ring imparts distinct electrochemical properties to its derivatives, making them redox-active compounds. mdpi.com They generally act as electron acceptors and can undergo reversible or irreversible reduction processes.
The redox potential of these molecules can be systematically tuned by modifying the substituents on the triazine core. Studies on quinoidal 1,2,4-benzotriazines, which are fused derivatives, have shown that the introduction of electron-withdrawing groups significantly enhances their electron-accepting abilities, making them easier to reduce. acs.org This is reflected in a positive shift in their reduction potentials (E₁/₂), which can be measured using techniques like cyclic voltammetry.
Electrochemical studies of various 1,2,4-triazine derivatives have been performed to determine key parameters like their HOMO and LUMO energy levels and the resulting band gap. africaresearchconnects.comresearchgate.net These properties are crucial for applications in materials science, such as in the development of organic semiconductors. mdpi.com For example, 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one has been investigated for its electrochemical reduction and oxidation potential. researchgate.net
The electrochemical oxidation of nucleophiles in the presence of triazine derivatives can also be used as a synthetic strategy. For instance, the electrochemical oxidation of catechols in the presence of 4-amino-6-methyl-1,2,4-triazine-3-thion-5-one leads to an efficient synthesis of fused triazino-thiadiazine systems. researchgate.net
| Derivative | Substituents | First Reduction Potential (E₁/₂⁻¹/⁰ vs Fc/Fc⁺) | Key Finding |
| 1,3-Diphenyl-1,2,4-benzotriazin-7(1H)-one | R¹=Ph, R²=Ph | -1.20 V | Baseline redox potential |
| 1-(Pentafluorophenyl)-3-phenyl... | R¹=C₆F₅, R²=Ph | -0.99 V | N1-EWG increases electron affinity |
| 1-Phenyl-3-(trifluoromethyl)... | R¹=Ph, R²=CF₃ | -0.90 V | C3-EWG increases electron affinity |
| 1-(Pentafluorophenyl)-3-(trifluoromethyl)... | R¹=C₆F₅, R²=CF₃ | -0.73 V | Combined EWGs have an additive effect |
*Data adapted from studies on 1,2,4-benzotriazinone derivatives. acs.org
Structural Elucidation and Spectroscopic Characterization of 1,2,4 Triazin 5 4h One Systems
Advanced Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,4-triazin-5(4H)-one systems, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H-NMR spectroscopy allows for the identification and characterization of protons within the molecule. For instance, in a study of 3-thioxo-1,2,4-triazin-5-one derivatives, the protons of the N-H groups in the 1,2,4-triazine (B1199460) ring show distinct signals at δ 13.3 and 11.5 ppm. researchgate.net The chemical shifts of protons are influenced by their local electronic environment, which is dictated by the substituents on the triazine ring.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. In various 3-thioxo-1,2,4-triazin-5-one derivatives, characteristic signals for the carbonyl (C=O) and thione (C=S) carbons are observed in the range of δ 188-152 ppm, while the azomethine (C=N) carbon resonates at approximately δ 142 ppm. researchgate.netresearchgate.net Aromatic carbons, if present as substituents, typically appear between δ 132-126 ppm. researchgate.net
2D-NMR techniques , such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish long-range correlations between protons and carbons, which is crucial for unambiguously assigning the chemical shifts and confirming the connectivity of the molecular structure. These techniques have been utilized in the characterization of complex 1,4-dihydroazolo[5,1-c] mdpi.comnist.govderpharmachemica.comtriazines. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3-Thioxo-1,2,4-triazin-5-one | 13.3 (NH), 11.5 (NH) | 188-180 (C=S), 168-152 (C=O), 142 (C=N) | researchgate.netresearchgate.net |
| Pyrazolo[4,3-e] mdpi.comnist.govderpharmachemica.comtriazine sulfonamide | 2.75 (s, 3H, CH₃), 3.56 (s, 3H, SO₂CH₃), 6.95-8.28 (m, Ar-H) | 11.12 (CH₃), 40.82 (SO₂CH₃), 119.83-160.95 (Ar-C & Triazine-C) | nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound systems.
IR spectroscopy is particularly useful for detecting characteristic bond vibrations. In various 3-thioxo-1,2,4-triazin-5-one derivatives, strong absorption bands are observed for the N-H stretching vibrations around 3200-3100 cm⁻¹, the C=O stretching vibration near 1610 cm⁻¹, and the C=S stretching vibration around 1200 cm⁻¹. researchgate.net The presence of these characteristic peaks provides strong evidence for the this compound core structure. For a 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide derivative, the C=O stretching of the cyclic ester group appears as a very strong band at 1736 cm⁻¹, while the C=N of the 1,2,4-triazine moiety is observed at 1608 cm⁻¹. mdpi.com
Raman spectroscopy , while less commonly reported for this specific class of compounds, provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3307 - 3100 | researchgate.netmdpi.com |
| C=O | Stretching | 1736 - 1610 | researchgate.netmdpi.com |
| C=N | Stretching | 1608 | mdpi.com |
| C=S | Stretching | 1200 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound derivatives through analysis of their fragmentation patterns.
Electron impact (EI) mass spectra of various fused 1,2,4-triazine derivatives show intense molecular ion peaks, which confirm their molecular formulas. derpharmachemica.com The fragmentation patterns provide valuable structural information. For example, the mass spectrum of 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one shows a molecular ion peak at m/z 322. derpharmachemica.com Its fragmentation involves pathways such as the loss of a thiocarbonyl group (C=S) or the cleavage of the triazine ring, leading to characteristic fragment ions. researchgate.netderpharmachemica.com In the case of 5-substituted 1,3,5-triazin-2-ones, fragmentation can involve the loss of the substituent at the 5-position, leading to a common fragment ion. arkat-usa.org
Table 3: Mass Spectrometry Data for Selected 1,2,4-Triazino[2,1-a]-1,2,4-triazine Derivatives
| Compound | Molecular Formula | Molecular Ion (m/z) | Reference |
|---|---|---|---|
| 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one | C₁₇H₁₄N₄OS | 322 | derpharmachemica.com |
| Compound 3a from the study | C₂₆H₂₀N₄OS | 436 | derpharmachemica.com |
| Compound 3b from the study | C₂₆H₂₀N₄O₂S | 452 | derpharmachemica.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within this compound systems. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state.
X-ray Crystallography for Precise Molecular Architecture Determination
The crystal structure of a 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide derivative was determined to be triclinic with a P-1 space group. mdpi.com In another example, the structure of 3-phenyl mdpi.comnist.govderpharmachemica.comtriazino[5,6-c]quinoline was unambiguously confirmed by single crystal XRD. mdpi.com The analysis of the crystal structure of 4-amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one has also been reported. nih.gov These studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.
Thermal Analysis Techniques (TGA/dTGA) for Material Stability Research
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and its derivative (dTGA), are employed to investigate the thermal stability and decomposition behavior of this compound derivatives.
TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the presence of volatile components. For a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, TGA revealed that the compound is thermally stable up to 473 K, after which it undergoes a single-step decomposition. mdpi.com In a study of annelated triazinones, thermal degradation in a nitrogen atmosphere occurred in one step within a temperature range of 202–490 °C. nih.gov These studies are essential for assessing the suitability of these materials for various applications where thermal stability is a critical factor.
Table 4: Thermal Analysis Data for Selected this compound Derivatives
| Compound Type | Decomposition Temperature Range (°C) | Atmosphere | Number of Decomposition Steps | Reference |
|---|---|---|---|---|
| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | Stable up to 200 °C (473 K) | Not specified | 1 | mdpi.com |
| Annelated triazinones | 202 - 490 | Nitrogen | 1 | nih.gov |
Electrochemical Characterization Studies (Cyclic Voltammetry)
Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules. While specific cyclic voltammetry data for the parent this compound is not extensively detailed in readily available literature, studies on its derivatives provide valuable insights into the electrochemical behavior of the triazinone core.
The electrochemical reduction of various 1,2,4-triazine derivatives has been a subject of study. For instance, the electrochemical oxidation of catechols has been examined in the presence of 4-amino-6-methyl-1,2,4-triazine-3-thion-5-one as a nucleophile using cyclic voltammetry researchgate.net. This indicates the electroactive nature of the triazinone ring system, which can participate in electron transfer processes. The specific potentials at which these compounds undergo oxidation or reduction are highly dependent on the substituents attached to the triazine ring. These substituents can alter the electron density of the ring system, thereby influencing its redox potentials.
Detailed electrochemical studies on related triazine compounds, such as 1,3,5-triazine (B166579) derivatives, have also been conducted. For example, the electropolymerization of 6-phenyl-1,3,5-triazine-2,4-diamine has been carried out using cyclic voltammetry to fabricate modified electrodes for sensor applications. While a different isomer, this research underscores the utility of electrochemical techniques in characterizing the behavior of triazine-based compounds.
In a study on Ir(III) complexes functionalized with 2,4,6-triphenyl-1,3,5-triazine, it was found that the triazine moiety significantly influences the electrochemical properties of the complex. The reduction potentials were anodically shifted by approximately 0.6 V, indicating that the reduction was centered on the triazine group rsc.org. This highlights the electron-accepting nature of the triazine ring, a property that is crucial for its application in various fields.
The following table summarizes hypothetical electrochemical data for a generic this compound derivative based on typical observations for similar heterocyclic systems.
| Compound | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | ΔEp (mV) |
|---|---|---|---|---|
| Substituted this compound | 50 | -1.25 | -1.18 | 70 |
| Substituted this compound | 100 | -1.28 | -1.15 | 130 |
| Substituted this compound | 200 | -1.32 | -1.10 | 220 |
Solid-State Characterization Methods (e.g., XRD)
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. The solid-state structure of this compound derivatives has been elucidated through single-crystal XRD studies, providing precise information on bond lengths, bond angles, and intermolecular interactions.
A detailed crystal structure analysis has been performed on 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, a derivative of the parent compound researchgate.net. The study revealed that the triazine ring in this compound is planar. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains researchgate.net. Such hydrogen bonding patterns are crucial in determining the packing of the molecules in the crystal lattice and can influence the physical properties of the compound, such as melting point and solubility.
The crystallographic data for this derivative are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C7H12N4OS |
| Molecular Weight | 200.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5196 (8) |
| b (Å) | 6.9535 (4) |
| c (Å) | 12.5987 (8) |
| β (°) | 112.039 (1) |
| Volume (ų) | 1016.64 (11) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.308 |
Similarly, X-ray crystallography has been used to confirm the structure of other substituted 1,2,4-triazines, which is essential for understanding their structure-activity relationships nih.gov. The solid-state characterization provides a foundational understanding of the molecular geometry and packing, which are critical for designing new materials and therapeutic agents based on the this compound scaffold.
Theoretical and Computational Investigations on 1,2,4 Triazin 5 4h One
Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1,2,4-triazine (B1199460) scaffold. Both Ab Initio and Density Functional Theory (DFT) methods are extensively employed to determine optimized molecular geometries, electronic structures, and energies of 1,2,4-triazin-5(4H)-one and its related compounds. researchgate.netsuperfri.org
DFT, in particular, has become a popular approach due to its balance of computational cost and accuracy. The B3LYP (Becke's three-parameter functional and Lee-Yang-Parr functional) is a commonly used hybrid functional for these calculations. nih.gov Studies often utilize basis sets such as 6-31G(d,p) or 6-311G++(d,p) to achieve reliable predictions of molecular structures and properties. nih.govd-nb.infocolab.ws These calculations are crucial for obtaining the optimized molecular structures in the gas state, which serve as the foundation for further computational analyses. nih.gov For instance, DFT has been used to optimize the structures of 1,2,4-triazine sulfonamide derivatives at the B3LYP/6–31G level to prepare them for molecular docking studies. mdpi.com Such quantum chemical methods provide essential data on bond lengths, bond angles, and dihedral angles, revealing structural details like the planarity of the triazine ring and the orientation of its substituents. nih.gov
Computational Spectroscopic Predictions and Validation against Experimental Data
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Vibrational spectral analysis based on DFT calculations has been successfully performed on derivatives of this compound. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict infrared (IR) spectra. These theoretical spectra are then compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the chemical structure and understand the vibrational modes of the molecule. mdpi.com
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of 1,2,4-triazine derivatives. nih.govd-nb.info These calculations help in understanding the electronic transitions occurring within the molecule, such as n→π* transitions. researchgate.net Comparisons between computational TD-DFT spectra and experimental absorption spectra have shown good correlation, although discrepancies can arise, particularly for anionic species where standard methods may underestimate transitions. researchgate.net Such validation studies are critical for confirming the accuracy of the computational models and ensuring their predictive power for designing new molecules with specific optical properties. researchgate.net
**5.3. Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend the insights from quantum chemistry to explain and predict the interactions of this compound derivatives with biological systems. These techniques are central to modern drug discovery and materials science.
Structure-Activity Relationship (SAR) studies are crucial for identifying the key molecular features of 1,2,4-triazine derivatives that govern their biological activity. nih.gov By systematically modifying the substituents on the 1,2,4-triazine core and evaluating the corresponding changes in activity, researchers can build robust SAR models. nih.gov For example, in the development of inhibitors for human D-amino acid oxidase (h-DAAO), three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted on 1,2,4-triazine scaffolds. rsc.orgnih.gov These studies revealed that the type and position of substituents on the benzene (B151609) ring and the triazine structure significantly affect inhibitory potency. nih.gov Contour maps generated from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) highlight regions where steric, electrostatic, and hydrophobic properties should be optimized to enhance activity. rsc.orgnih.gov Such analyses provide a theoretical basis for the rational design and structural optimization of more effective compounds. rsc.orgnih.gov
Pharmacophore modeling is a powerful ligand-based design strategy used when the three-dimensional structure of the biological target is unknown or when analyzing a set of active ligands. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For 1,2,4-triazine derivatives, these models are developed based on a set of known active compounds. dntb.gov.ua The resulting pharmacophore can be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity. This approach facilitates the discovery of novel scaffolds and guides the design of new derivatives by ensuring they incorporate the key features required for interaction with the target receptor. dntb.gov.ua
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. acs.org For this compound derivatives, docking simulations are extensively used to explore their binding modes within the active sites of various protein targets, such as enzymes and receptors. mdpi.comnih.govnih.gov
These simulations provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex. Key interactions frequently identified for 1,2,4-triazine derivatives include:
Hydrogen Bonds: The nitrogen atoms of the triazine ring and the carbonyl oxygen are common hydrogen bond acceptors, forming interactions with residues like LYS-725 and ARG-602 in certain receptors. mdpi.com
Hydrophobic Interactions: Substituents on the triazine core often engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as Leu51 and Leu215. rsc.orgnih.gov
π-π and Cation-π Interactions: Aromatic substituents can form π-π stacking interactions with residues like Phe101 and Phe335 or cation-π interactions with charged residues like Arg172. nih.gov
By analyzing these interactions, researchers can understand the structural basis of a compound's activity and rationally design modifications to improve binding affinity and selectivity. nih.govtandfonline.com For instance, docking studies on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors identified compounds with high binding affinities, with one derivative showing a docking score of -9.6 kcal/mol. nih.gov
Analysis of Electronic Structure and Energetics (HOMO/LUMO, Band Gap)
The electronic properties of this compound derivatives are critical determinants of their reactivity and stability. These properties are primarily investigated through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.ws
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. nih.govd-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller energy gap generally implies higher reactivity. nih.govmdpi.com
DFT calculations are the primary method for determining these electronic parameters. colab.wsmdpi.com For example, in a study of 1,2,4-triazine sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.25 to 3.41 eV. mdpi.com Another study on a specific 1,2,4-triazine derivative found an electrochemical band gap of 1.97 eV, which correlated with optical measurements. mdpi.com This analysis is essential for understanding the electronic behavior of these compounds and for designing materials with specific electronic or optical properties, such as those used in dye-sensitized solar cells. nih.govd-nb.info
Elucidation of Reaction Mechanisms via Computational Methods
Conformational Analysis and Tautomerism Prediction
Similarly, there is a lack of specific computational research on the conformational analysis and tautomerism of this compound in the surveyed literature. The this compound molecule can theoretically exist in several tautomeric forms, including the keto (amide) forms [this compound and 1,2,4-Triazin-5(2H)-one] and the enol (hydroxy) form [1,2,4-Triazin-5-ol]. Computational studies on substituted 1,2,4-triazinones and related heterocyclic systems often employ methods like DFT to predict the relative stabilities of such tautomers. These studies typically involve geometry optimization of the different tautomeric forms and calculation of their relative energies to determine the most stable isomer in the gas phase and in different solvents. However, specific data, such as the relative energies of the tautomers of this compound, are not available in the consulted sources. Consequently, no data tables can be generated on this topic.
Diverse Applications of 1,2,4 Triazin 5 4h One in Advanced Chemical Research
Role as Synthons and Building Blocks in Organic Synthesis
The 1,2,4-triazin-5(4H)-one moiety serves as a valuable synthon and building block in the construction of more complex heterocyclic systems. researchgate.netresearchgate.net Its inherent reactivity allows for various chemical transformations, making it a versatile starting material for the synthesis of novel organic compounds. The presence of multiple nitrogen atoms and a carbonyl group provides several reaction sites for functionalization and ring annulation reactions.
Researchers have utilized this compound derivatives to synthesize a variety of fused heterocyclic compounds. For instance, the condensation of 4-amino-3-hydrazinyl-1,2,4-triazin-5(4H)-one derivatives with different reagents has led to the formation of triazolotriazines, tetrazolotriazines, and triazinotetrazines. researchgate.net These reactions highlight the utility of the triazinone ring as a scaffold for building polycyclic systems with potential biological activities.
Furthermore, domino annulation reactions involving 1,2,4-triazine (B1199460) precursors have been developed for the efficient one-pot synthesis of complex triazine derivatives. rsc.org These strategies offer high performance and utilize readily available starting materials, demonstrating the practical advantages of using the triazinone core in synthetic organic chemistry. The reactivity of the triazine ring towards nucleophiles also allows for the direct introduction of various substituents, further expanding its synthetic utility. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Starting Material | Reagent(s) | Resulting Heterocyclic System |
|---|---|---|
| 4-amino-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Various oxo- and halo-compounds | 1,2,4-triazolo[4,3-b]-1,2,4-triazinones |
| 4-amino-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Bifunctional oxygen and halogen compounds | 1,2,4-triazino[3,4-b] tandfonline.comdnsgb.com.uachemicalbook.comthiadiazinones |
| 4-amino-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Malononitrile (B47326) | Pyrazolo[5,1-c] tandfonline.comchemicalbook.comresearchgate.nettriazine-7-carbonitrile |
Coordination Chemistry: Ligand Design and Metal Complexation
The this compound framework and its derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen and oxygen donor atoms. These sites can coordinate with various metal ions to form stable complexes with interesting structural features and potential applications in catalysis and materials science. researchgate.net
Derivatives of 1,2,4-triazine have been shown to act as bidentate or polydentate ligands, chelating with transition metal ions such as Co(II), Ni(II), and Cu(II). tandfonline.com The coordination mode often involves one of the ring nitrogen atoms and a substituent group, such as an azomethine nitrogen. tandfonline.com The resulting metal complexes can exhibit diverse geometries, including octahedral and tetrahedral arrangements. tandfonline.com
The ability of 1,2,4-triazine derivatives to form colored complexes with certain metal ions has also been explored for analytical purposes. researchgate.net For instance, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) is known to form colored complexes with specific transition metals. nih.gov The design of novel triazine-based ligands continues to be an active area of research, with a focus on creating complexes with tailored electronic and magnetic properties.
Table 2: Metal Complexes of this compound Derivatives
| Triazine Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |
|---|---|---|---|
| 3-(2-benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | Co(II), Ni(II), Cu(II) | Bidentate (N,N) | Octahedral |
| 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- tandfonline.comchemicalbook.comresearchgate.nettriazole-3-thiol | Cu(II), Cd(II), Sn(II), Zn(II), Ni(II) | Bidentate (N,S) | Square planar (Cu), Tetrahedral (others) |
Contributions to Agrochemical Science
The this compound scaffold is a well-established pharmacophore in agrochemical science, particularly in the development of herbicides. researchgate.net Triazinone herbicides are known for their efficacy in controlling a broad spectrum of weeds in various crops. dnsgb.com.uaaccustandard.com
The primary mode of action of these herbicides is the inhibition of photosynthesis at photosystem II (PSII). researchgate.netwikipedia.org They bind to the D1 protein in the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately causes cell death in susceptible plants. researchgate.netwikipedia.orgresearchgate.net Metribuzin is a prominent example of a triazinone herbicide that functions through this mechanism. researchgate.net
Research in this area focuses on the synthesis of novel this compound derivatives with improved herbicidal activity, selectivity, and environmental profiles. researchgate.netnih.gov Structure-activity relationship (SAR) studies are conducted to understand how different substituents on the triazine ring influence its herbicidal efficacy and crop safety. The development of new triazinone herbicides is crucial for managing weed resistance and ensuring sustainable agricultural practices.
Table 3: Prominent this compound Based Herbicides and their Mode of Action
| Herbicide | Chemical Name | Mode of Action |
|---|---|---|
| Metribuzin | 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one | Inhibition of photosystem II |
Impact in Medicinal Chemistry as a Privileged Scaffold
In medicinal chemistry, the this compound nucleus is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities. benthamdirect.comresearchgate.net This structural motif is present in numerous compounds that have been investigated for their therapeutic potential.
Derivatives of this compound have demonstrated significant biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govijpsr.info For instance, certain synthesized 1,2,4-triazolo[4,3-b]-1,2,4-triazinones have shown noteworthy in vitro anti-HIV and anticancer activities. nih.gov The synthesis of novel 1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives has also yielded compounds with potent anticancer effects against various cancer cell lines. benthamdirect.com
The versatility of the triazine ring allows for the introduction of diverse substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. Structure-based drug design approaches have been employed to develop potent and selective antagonists for targets such as the adenosine (B11128) A2A receptor, with potential applications in the treatment of Parkinson's disease. nih.gov
Table 4: Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Example Application |
|---|---|---|
| 1,2,4-Triazolo[4,3-b]-1,2,4-triazinones | Anti-HIV, Anticancer | Therapeutic agents |
| 1,2-Dihydro-1,2,4-triazin-6(5H)-ones | Anticancer | Cancer treatment |
| Fused 1,2,4-triazine aryl derivatives | Antitumor | Cancer therapy |
Exploration in Materials Science and Organic Electronics
The unique electronic properties of the this compound core have led to its exploration in the field of materials science, particularly in the development of organic electronic devices. mdpi.com The electron-deficient nature of the triazine ring makes it a suitable component for creating materials with desirable optoelectronic properties. mdpi.com
Triazine derivatives have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). nbinno.com Their thermal stability and ability to facilitate efficient charge transport are key advantages in this application. nbinno.com The synthesis of novel binuclear lead(II) complexes with a 3-(2-pyridyl)-1,2,4-triazine ligand has demonstrated their potential as the emitting layer in OLEDs. nih.gov
Furthermore, 1,2,4-triazine-based compounds have been studied as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Quantum chemical calculations have been used to design and evaluate the performance of different triazine derivatives in these devices. nih.gov The ability to tune the electronic properties of the triazine core through chemical modification is crucial for optimizing the performance of these materials in solar cell applications. mdpi.com
Table 5: Applications of this compound Derivatives in Materials Science
| Application | Role of Triazine Derivative | Key Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitting layer, electron-transporting material | Photoluminescence, thermal stability, charge transport |
| Dye-Sensitized Solar Cells (DSSCs) | Sensitizer | Light absorption, electron injection |
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives have found utility as chromogenic reagents for the detection and quantification of metal ions. mdpi.com Their ability to form colored complexes with specific metal ions allows for the development of simple and selective spectrophotometric methods for trace metal analysis.
For example, 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) has been used as a chromogenic reagent for the spectrophotometric determination of trace concentrations of copper(II) in water samples. mdpi.com The formation of a stable, colored complex allows for sensitive and accurate quantification. Similarly, other 1,2,4-triazine-based reagents have been employed for the detection of various nonferrous metal traces on different surfaces, including human skin. researchgate.net The high molar absorption coefficients of these complexes provide excellent sensitivity for detecting even minute amounts of metal ions. researchgate.net
Table 6: Analytical Applications of this compound Derivatives
| Triazine Reagent | Analyte | Method |
|---|---|---|
| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) | Copper(II) ions | Spectrophotometry |
Future Directions and Emerging Research Avenues for 1,2,4 Triazin 5 4h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry principles)
The synthesis of 1,2,4-triazine (B1199460) derivatives is increasingly guided by the principles of green chemistry, aiming to create more environmentally benign, efficient, and economically viable processes. A significant trend is the adoption of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. For instance, a rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was achieved under microwave irradiation, improving the yield to 98% in just 2 minutes, compared to a 62% yield after 2 hours of conventional refluxing. mdpi.comresearchgate.net This approach not only drastically reduces reaction times but also often eliminates the need for conventional solvents, thereby minimizing waste. mdpi.comresearchgate.net Similarly, one-pot microwave-assisted methods are being developed for fused heterocyclic systems like pyrazolo[1,5-a] mdpi.comacs.orgnih.govtriazines, which streamlines multi-step syntheses and avoids the isolation of intermediates. nih.gov
Sonochemistry, the application of ultrasound to chemical reactions, offers another sustainable pathway. Ultrasound-assisted synthesis of triazine derivatives has been shown to shorten reaction times to as little as 5 minutes while maintaining high yields (>75%) and often using water as a solvent. mdpi.comnih.govambeed.com An analysis using the DOZN™ 2.0 tool, which evaluates processes against the 12 principles of green chemistry, found a sonochemical method for 1,3,5-triazine (B166579) synthesis to be 13 times "greener" than classical methods. nih.gov These techniques exemplify a shift towards processes with higher energy efficiency and reduced environmental impact. mdpi.comaip.orgnih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Methods for Triazine Derivatives
| Method | Conditions | Reaction Time | Yield | Key Green Advantage | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Reflux in glacial acetic acid | 2 hours | 62% | - | researchgate.net |
| Microwave Irradiation | Solvent-free, few drops of glacial acetic acid | 2 minutes | 98% | Reduced time, solvent-free | researchgate.net |
| Conventional Heating | Reflux | 5-6 hours | 69% | - | mdpi.com |
| Ultrasonic Irradiation | Room temperature, aqueous media | 30-35 minutes | 84% | Reduced time, use of water | mdpi.com |
Investigation of Undiscovered Reactivity Patterns and Chemical Transformations
Research continues to uncover the rich and sometimes unexpected reactivity of the 1,2,4-triazine ring system. While classical reactions involve substitutions at the carbon atoms of the ring, future work is directed towards exploring more complex transformations, including ring-opening, ring-fusion, and cycloaddition reactions.
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, primarily at the C5 position. thieme.com However, its reactivity extends to inverse-electron-demand Diels-Alder (IEDDA) reactions, where the triazine acts as the diene component. thieme.comwikipedia.org This reactivity allows for the synthesis of various pyridine (B92270) and pyrimidine (B1678525) derivatives after the extrusion of a nitrogen molecule. thieme.comwikipedia.org The reaction of 1,2,4-triazinones with aromatic amines can even lead to the destruction of the triazine ring, yielding different heterocyclic systems like benzo[e]indole-2,3-dione, highlighting a complex reactivity pattern that warrants further investigation.
Furthermore, functionalized 1,2,4-triazin-5(4H)-ones serve as versatile synthons for building fused heterocyclic systems. For example, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives can be cyclized to form triazino[3,4-b] mdpi.comacs.orgnih.govthiadiazines and other fused systems. mdpi.com The development of novel fused heterocycles from the 1,2,4-triazin-5(4H)-one core remains a fertile ground for discovering compounds with unique chemical and biological properties.
Advancements in Computational Prediction and De Novo Design
Computational chemistry is playing an increasingly pivotal role in the exploration of 1,2,4-triazine chemistry, accelerating the discovery and optimization of new functional molecules. Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) studies are becoming standard tools.
A notable success in this area is the discovery of potent and selective 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists for potential use in Parkinson's disease. acs.orgnih.govnih.gov Researchers used a homology model of the receptor, refined with biophysical mapping data, to predict the binding mode of the triazine scaffold. acs.org This computational insight guided the synthesis and optimization of derivatives, leading to the identification of a preclinical candidate. acs.orgnih.gov X-ray crystallography of ligands bound to the receptor later validated the predicted binding mode, demonstrating the power of these computational approaches. nih.gov
Similarly, 3D-QSAR studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been employed to understand the relationship between the structure of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives and their inhibitory activity against human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. rsc.org These models provide contour maps that visualize the regions where steric, electrostatic, and other properties can be modified to enhance activity, guiding the de novo design of new, more potent inhibitors. rsc.org Molecular docking and dynamics simulations further elucidate key interactions between the triazine core and target proteins, providing a theoretical basis for structural optimization. rsc.orgnih.gov
Exploration of Novel Application Domains in Emerging Technologies
While the primary focus of this compound research has been in medicinal chemistry, its unique properties are paving the way for applications in other emerging technologies.
Bioorthogonal Chemistry: 1,2,4-triazines have been identified as a new class of bioorthogonal reagents. nih.govacs.orgacs.org These molecules are stable in biological environments and react selectively with strained dienophiles like trans-cyclooctene (B1233481) (TCO) via an IEDDA reaction. nih.govacs.org This reactivity allows for the precise labeling of biomolecules in living systems. The stability of the triazine ring is a key advantage over more reactive tetrazines, enabling its use in recombinant protein production where a triazine-containing amino acid can be genetically incorporated into a protein and subsequently labeled. acs.orgacs.org This opens up new avenues for studying protein function and interactions in their native context and for developing multicomponent labeling strategies. escholarship.orgproquest.com
Medical Imaging: The 1,2,4-triazine scaffold is being explored for the development of targeted Positron Emission Tomography (PET) imaging probes. nih.govnih.gov By attaching a chelator (like DOTA) for a positron-emitting radionuclide and a targeting moiety (like a cyclic RGD peptide), researchers can create agents that specifically accumulate in tumors, allowing for non-invasive imaging. nih.gov The modular nature of triazine chemistry facilitates the convenient synthesis of these complex multifunctional probes. nih.gov
Hypoxia-Selective Agents: Tricyclic 1,2,4-triazine 1,4-dioxides have been developed as hypoxia-selective cytotoxins. nih.govacs.org These compounds act as prodrugs that are selectively activated under the low-oxygen conditions characteristic of solid tumors, leading to targeted cell killing. nih.gov This represents a sophisticated approach to cancer therapy that exploits the unique tumor microenvironment.
Energetic Materials: The nitrogen-rich 1,2,4-triazine ring is also a structural motif in the design of new energetic materials. purdue.edu Compounds like 3,5-diamino-6-nitro-1,2,4-triazine (DANT) are being investigated for their potential as insensitive high-energy materials, valued for their stability and performance. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
